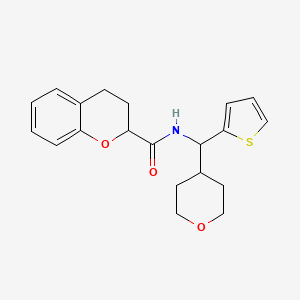

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide” is a complex organic molecule that contains several distinct functional groups . It includes a tetrahydro-2H-pyran ring, a thiophene ring, a chromane ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The 3D structure may be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure .科学的研究の応用

Synthetic Methodologies and Chemical Reactions

Development of Carbon−Sulfur Bond Formation

A modified Migita reaction was used for Palladium-catalyzed carbon−sulfur bond formation, exemplified in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide. This process was particularly crucial for the synthesis of a former antiasthma drug candidate (Norris & Leeman, 2008).

Synthesis of Heterocyclic Compounds

Thiophenylhydrazonoacetates have been synthesized and used in the formation of various heterocyclic compounds such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Synthesis of CCR5 Antagonist

A practical method for synthesizing an orally active CCR5 antagonist, showcasing the importance of tetrahydro-2H-pyran-4-yl compounds in pharmacological applications (Ikemoto et al., 2005).

Synthesis and Antimicrobial Activity

N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their isoxazole counterparts were synthesized and displayed potential antimicrobial activities, indicating the therapeutic potential of such compounds (Sowmya et al., 2018).

Labeling for Drug Development

N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2 carboxamide-[14C-carboxy] was prepared, illustrating the compound's role in drug development and its importance in studying pharmacokinetics (Saemian et al., 2012).

Crystal Structure Analysis and Synthesis Routes

Crystal Structure and Hirshfeld Surface Analysis

The study of acetoacetanilide based reaction products with 5-cyano-2-hydroxy-2-methyl-N-phenyl-4-(yridine-4-yl)-6-(thiophen-2-yl)-3,4-dihydro-2H-pyran-3-carboxamide revealed novel insights into molecular structures and interactions, which are crucial for understanding drug-receptor interactions and designing new drugs (Naghiyev et al., 2020).

Electrophilic Cyclization in Synthesis

The synthesis of 4-[(dihydro)oxazol-2-yl]-1H-pyrazol-5-amines through electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides shed light on the versatile chemical reactivity and potential pharmaceutical applications of these compounds (Bondarenko et al., 2015).

作用機序

Target of Action

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide, also known as N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide, primarily targets the κ-opioid receptor (KOR) . The KOR is a potential therapeutic target for the treatment of migraine and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide acts as an effective selective KOR antagonist . It interacts with the KOR, blocking its activation and thus preventing the downstream effects of KOR activation .

Biochemical Pathways

The action of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide on the KOR affects the opioid signaling pathway . By antagonizing the KOR, it prevents the typical downstream effects of KOR activation, which can include analgesia, sedation, and dysphoria .

Pharmacokinetics

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties, along with its drug-like characteristics, contribute to its bioavailability and duration of action in pharmacological experiments in rats .

Result of Action

The molecular and cellular effects of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide’s action include the blockade of KOR activation . This can result in a reduction of the typical effects of KOR activation, such as analgesia, sedation, and dysphoria .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c22-20(17-8-7-14-4-1-2-5-16(14)24-17)21-19(18-6-3-13-25-18)15-9-11-23-12-10-15/h1-6,13,15,17,19H,7-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGFKLRXKJSSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)NC(C3CCOCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-thiophen-3-ylacetamide](/img/structure/B2631714.png)

![Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2631716.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2631718.png)

![3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile](/img/structure/B2631720.png)

![N-(3-methoxyphenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2631721.png)

![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2631723.png)

![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631724.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2631730.png)